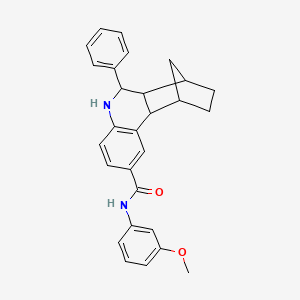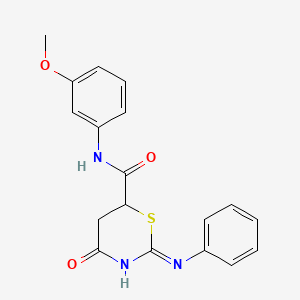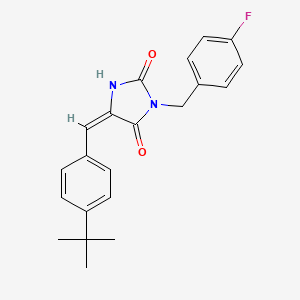
N-(3-methoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, and a methanophenanthridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide typically involves multiple steps, including the formation of the methanophenanthridine core and subsequent functionalization with the methoxyphenyl and phenyl groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure consistency and efficiency. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization are employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other methanophenanthridine derivatives and molecules with similar functional groups, such as:
Uniqueness
N-(3-methoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C28H28N2O2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
InChI |
InChI=1S/C28H28N2O2/c1-32-22-9-5-8-21(16-22)29-28(31)20-12-13-24-23(15-20)25-18-10-11-19(14-18)26(25)27(30-24)17-6-3-2-4-7-17/h2-9,12-13,15-16,18-19,25-27,30H,10-11,14H2,1H3,(H,29,31) |
Clé InChI |
TVGZKZFJFIQNJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11598953.png)
![2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)

![(4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11598968.png)

![7-(4-butoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11598981.png)
![(5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598998.png)
![5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11599006.png)
![(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599007.png)
![Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11599009.png)
![(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599024.png)
![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599036.png)
![5-Methyl-2-(3-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599038.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B11599043.png)
